Cis-JB253 is a synthetic organic compound belonging to the class of sulfonylureas, which are primarily used in the treatment of type 2 diabetes mellitus. This compound is notable for its ability to undergo photoisomerization, switching between its inactive trans form and its active cis form upon exposure to specific wavelengths of light. The cis form enhances insulin production from pancreatic beta cells, making it a promising candidate for photopharmacological applications aimed at controlling blood glucose levels in diabetic patients.
Cis-JB253 is derived from trans-JB253 through a reversible isomerization process that occurs upon exposure to blue light (wavelengths between 400 and 500 nm) . The compound's structure is based on glimepiride, a well-known sulfonylurea used in diabetes management. Its classification as a synthetic organic compound highlights its manufactured nature and specific chemical functionalities designed for medical applications .
The synthesis of cis-JB253 involves several key steps:
This synthetic route allows for the bulk production of JB253, facilitating further research and application development.
Cis-JB253 has a complex molecular structure characterized by the following features:
The structural design incorporates an azobenzene moiety that facilitates photoisomerization, crucial for its function as a photoswitchable sulfonylurea .
Cis-JB253 participates in several significant chemical reactions:
These reactions are fundamental to its mechanism of action in regulating insulin release.
Cis-JB253 operates through a well-defined mechanism involving:
This light-controlled mechanism allows for precise regulation of insulin release, representing a significant advancement in diabetes treatment strategies.
Key physical and chemical properties of cis-JB253 include:
These properties are essential for understanding its behavior in biological systems and during synthesis .
Cis-JB253 holds significant potential for various scientific applications:
Sulfonylureas, established therapeutics for Type 2 Diabetes Mellitus, enhance insulin secretion by inhibiting adenosine triphosphate-sensitive potassium channels in pancreatic β-cells. However, their systemic action induces off-target effects, including cardiovascular KATP channel blockade and hypoglycemia due to prolonged activity [1] [5]. This limitation arises from the ubiquitous expression of KATP channels in tissues such as the heart and vascular smooth muscle [2].
Photopharmacology addresses these challenges by conferring spatiotemporal precision to drug activity. Azobenzene-based photoswitches like cis-JB253 undergo reversible isomerization upon light exposure, enabling tissue-specific activation. In diabetes therapy, this permits confinement of insulin secretion stimulation exclusively to the pancreas during postprandial hyperglycemia, minimizing off-target effects [1] [6]. The photoisomerization of JB253 shifts its binding affinity for the sulfonylurea receptor 1 subunit of KATP channels: the trans-isomer exhibits low affinity (half-maximal inhibitory concentration = 17.6 μM), while the cis-isomer (activated by 470 nm blue light) demonstrates high affinity (half-maximal inhibitory concentration = 14.8 μM), comparable to native glimepiride (half-maximal inhibitory concentration = 8.3 nM) [2]. This differential affinity enables optical control over insulin release, decoupling metabolic benefits from systemic toxicity [1] [6].
Table 1: Limitations of Conventional Sulfonylureas vs. Advantages of Photoswitchable Analogs
Parameter | Conventional Sulfonylureas | Photoswitchable Sulfonylureas (e.g., JB253) |
---|---|---|
Spatial Specificity | Systemic action; affects heart, brain | Light-confined to pancreatic tissue |
Temporal Control | Prolonged pharmacokinetics | Reversible activation within seconds (τₒₙ = 0.4 s) |
Off-Target Effects | Cardiovascular risk, hypoglycemia | Minimized via targeted activation |
Mechanistic Basis | Irreversible KATP blockade | Optical switching between active/inactive states |
Azobenzene derivatives represent a cornerstone in photopharmacology due to their reversible isomerization, biocompatibility, and synthetic tractability. Early applications focused on optogenetics, where light-sensitive ion channels were genetically encoded. However, the complexity of gene delivery limited clinical translation [4] [6].
The evolution toward small-molecule photoswitches began with azologization—the strategic incorporation of azobenzene into bioactive scaffolds. This method was pioneered in neuroscience (e.g., photochromic glutamate receptor ligands) and later extended to antimicrobials and anticancer agents [4] [6]. For sulfonylureas, azologization targeted glimepiride, a third-generation drug with reduced cardiovascular risk. Initial synthetic efforts yielded JB253 via a three-step process:
Optimization improved the yield to 59% (from 37%) using potassium carbonate catalysis, enabling gram-scale production [1]. Key photochemical properties include:
This synthesis established JB253 as a model "crypto-azolog"—retaining parental drug activity while adding optical control [4].
cis-JB253 exemplifies fourth-generation sulfonylureas by integrating structural motifs of glimepiride with photoresponsive elements. Its design conserves critical pharmacophores:
X-ray diffraction confirms JB253’s structural homology with glimepiride, though its azobenzene core imposes rigidity, limiting conformational flexibility to two states (trans vs. cis) [2]. The cis-isomer’s bioactivity stems from enhanced steric complementarity with SUR1, inducing channel closure and subsequent insulin exocytosis (Fig. 1c) [1].
Table 2: Molecular and Functional Properties of cis-JB253
Property | Detail |
---|---|
Molecular Formula | C₂₃H₃₁N₅O₃S |
Isomerization Wavelength | 470 ± 5 nm |
Affinity for SUR1 (cis) | half-maximal inhibitory concentration = 14.8 μM; EC₅₀ for Ca²⁺ flux = 675 nM |
Biological Effect | KATP closure → Ca²⁺ influx → insulin granule exocytosis |
In vivo validation in mice demonstrated optical glucose control: Pancreatic illumination with 470 nm light reduced blood glucose by 20–30% within 10–20 minutes of JB253 administration (50 mg/kg) [1]. This effect persisted without immediate reversal, indicating sustained channel blockade. Crucially, JB253 avoided cleavage by gut azoreductase enzymes, enhancing systemic stability [1]. The compound’s classification as fourth-generation reflects its capacity to merge pharmacological efficacy with optogenetic precision, offering a blueprint for targeted diabetes therapeutics.
Figure 1: Mechanism of cis-JB253
KATP Channel Closure Mechanism: 1. *cis*-JB253 binds SUR1 subunit upon blue light exposure. 2. Conformational change blocks Kir6.2 pore. 3. Reduced K⁺ efflux depolarizes β-cell. 4. Voltage-gated Ca²⁺ channels open. 5. Ca²⁺ influx triggers insulin vesicle fusion.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4